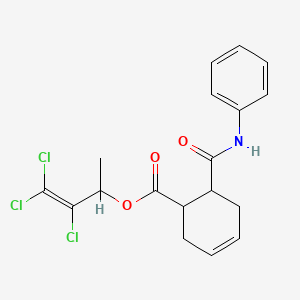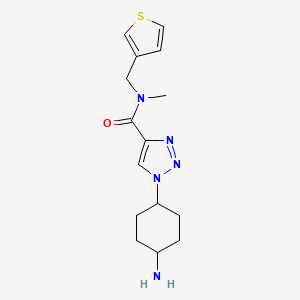![molecular formula C16H23N3O2 B5571653 1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)
1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been thoroughly investigated. For instance, the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene demonstrates the potential pathways that could be relevant for synthesizing the target compound. These processes involve base-catalyzed recyclization, characterized through elemental analyses, IR, MS, 1H NMR, and 13C NMR spectroscopy (Shaker et al., 2011). Such methodologies could be adapted for the synthesis of "1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone".
Molecular Structure Analysis
Molecular structure analysis of spirocyclic compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate the three-dimensional conformation and electronic structure of these molecules. Although specific studies on the molecular structure analysis of "1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone" are not available, similar analyses on related compounds provide a foundation for understanding its structural characteristics.
Chemical Reactions and Properties
Spirocyclic compounds like "1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone" participate in a variety of chemical reactions, which are influenced by their unique spirocyclic framework. The reactivity can be explored through studies on related compounds, demonstrating how the spirocyclic structure affects their behavior in synthetic pathways, their stability, and their interaction with other molecules (Yeh et al., 2012).
Scientific Research Applications
Analgesic Activity of Novel Spiro Heterocycles
Research into spiro heterocycles, including compounds with structures related to 1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone, has shown significant analgesic activity. For instance, studies on 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds have demonstrated their effectiveness in analgesic assays, indicating the therapeutic potential of these compounds in pain management (Cohen, Banner, & Lopresti, 1978).
Antimicrobial and Antiviral Properties
Spirocyclic compounds have also been evaluated for their antimicrobial and antiviral properties. For example, new spirothiazolidinone derivatives have been synthesized and shown to exhibit strong antiviral activity against influenza A/H3N2 virus, highlighting the potential of these compounds in antiviral therapy (Apaydın, Loy, Stevaert, & Naesens, 2020). Additionally, pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized for their antimicrobial activities, suggesting their use as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis and Structural Studies
The synthesis and structural elucidation of spirocyclic compounds, including oxetane-fused benzimidazoles and thiazolidinone derivatives, have been subjects of considerable interest. These studies focus on creating novel spirocyclic frameworks with potential biological activities, contributing to the development of new therapeutic agents with enhanced efficacy and safety profiles. For instance, the synthesis of spirocyclic oxetane-fused benzimidazoles has been described, expanding the toolkit of spirocyclic compounds for further pharmacological exploration (Gurry, McArdle, & Aldabbagh, 2015).
properties
IUPAC Name |
1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undecan-2-yl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-14(13(2)20)10-17-15(18-12)19-7-3-4-16(11-19)5-8-21-9-6-16/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYWDSPFTLSDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCCC3(C2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)
![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)
![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)